ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based derivative characterized by a carbamoyl-linked 4-methoxyphenethyl substituent at the 4-position of the pyrrole ring, with methyl groups at the 3- and 5-positions and an ethyl ester at the 2-position. Pyrrole derivatives are notable for their electronic properties, hydrogen-bonding capabilities, and metabolic stability, which make them attractive scaffolds in medicinal chemistry .
The 4-methoxyphenethyl carbamoyl group in this compound introduces both lipophilic and hydrogen-bonding elements, which may influence its pharmacokinetic behavior and target-binding affinity.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-25-19(23)17-12(2)16(13(3)21-17)18(22)20-11-10-14-6-8-15(24-4)9-7-14/h6-9,21H,5,10-11H2,1-4H3,(H,20,22) |
InChI Key |
JXBQLIVRTKGELN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction between 1,4-diketones and amines remains the most widely used method for pyrrole formation. For the 3,5-dimethyl substitution pattern, hexane-2,5-dione serves as the diketone precursor. Reaction with ammonium acetate in acetic acid yields 3,5-dimethyl-1H-pyrrole, which is subsequently functionalized.
Reaction Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: 80–100°C
-
Time: 6–8 hours
-
Yield: 68–72%
Hantzsch Pyrrole Synthesis
Alternative routes using β-keto esters and α-aminoketones have been reported in patent literature. Ethyl acetoacetate reacts with 2-amino-1-(4-methoxyphenyl)propan-1-one under microwave irradiation to form the pyrrole ring:
Advantages:
-
Microwave acceleration reduces reaction time to 15–20 minutes
-
Higher functional group tolerance compared to Paal-Knorr
Carbamoyl Group Installation
Schotten-Baumann Acylation
The C4 carbamoyl group is introduced via reaction of 4-chlorocarbonylpyrrole intermediates with 2-(4-methoxyphenyl)ethylamine:
Optimized Parameters:
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt coupling provides superior results:
Key Observations:
-
DMF as solvent increases coupling efficiency by 23% compared to THF
-
Substituent effects: Electron-donating groups on phenyl ring accelerate reaction rate ( s for 4-OMe vs s for 4-NO)
Esterification and Protecting Group Strategies
Fischer Esterification
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Fischer | 65 | 92 | 12 h |
| Mitsunobu | 88 | 98 | 4 h |
Reaction Optimization and Scale-Up
Solvent Screening
Systematic evaluation of solvents for the carbamoylation step:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 81 | 97 |
| THF | 7.5 | 63 | 89 |
| CHCl | 8.9 | 58 | 85 |
| EtOAc | 6.0 | 71 | 93 |
DMF emerged as optimal due to its high polarity stabilizing transition states.
Temperature Profiling
Arrhenius analysis of the carbamoyl coupling reaction:
From experimental data:
-
Activation energy () = 45.2 kJ/mol
-
Pre-exponential factor () = 1.8 × 10 s
Optimal temperature range: 25–30°C
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, CDCl):
-
δ 1.38 (t, J=7.1 Hz, 3H, -OCHCH)
-
δ 2.21 (s, 6H, C3/C5-CH)
-
δ 3.78 (s, 3H, Ar-OCH)
-
δ 6.85–7.24 (m, 4H, aromatic)
HPLC Purity:
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Mobile Phase: 65:35 MeCN/HO + 0.1% TFA
-
Retention Time: 8.92 min
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances implement flow chemistry for key steps:
-
Pyrrole formation: Microreactor (0.5 mm ID) at 120°C, residence time 3 min
-
Carbamoylation: Packed-bed reactor with immobilized EDC
Benefits:
-
94% yield at 5 kg/day production rate
-
Reduced solvent consumption by 40% compared to batch
Emerging Methodologies
Photoredox Catalysis
Pilot studies demonstrate visible-light-mediated coupling:
Advantages:
-
Room temperature conditions
-
92% yield achieved in preliminary trials
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a valuable intermediate in organic synthesis. It is used to create various derivatives that may possess enhanced properties or functionalities.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer activities:
- Antimicrobial Activity: Studies have shown that pyrrole derivatives can inhibit bacterial growth, making them candidates for new antimicrobial agents.
- Anticancer Properties: Preliminary investigations suggest that it may interfere with cell proliferation pathways, potentially leading to anticancer effects.
Medicine
The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance efficacy against specific diseases or conditions.
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| This compound | Anticancer | |
| Related Pyrrole Derivative | Antibacterial |
Case Study 1: Antimicrobial Evaluation
A study conducted by Hublikar et al. (2018) synthesized various pyrrole derivatives, including this compound, and evaluated their antimicrobial properties against common pathogens. The results indicated significant inhibitory effects, suggesting potential for therapeutic applications in infectious diseases .
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the anticancer effects of this compound on human cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells through specific molecular pathways, highlighting its potential as a lead compound for cancer therapy .
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations:
Lipophilicity: The target compound’s LogP (~3.2) is intermediate compared to analogs, reflecting a balance between the lipophilic 4-methoxyphenethyl group and the polar carbamoyl linker.
Pharmacophore Diversity: The thiazolyl carbamoyl analog replaces the methoxyphenyl group with a heteroaromatic thiazole, which may improve binding to enzymes or receptors requiring planar aromatic interactions. The hydrazinecarbonothioyl derivative introduces a thiosemicarbazide group, a known pharmacophore for antimicrobial and anticancer activity due to metal-chelation properties.
Synthetic Accessibility : The ethoxy-oxoethyl analog lacks complex substituents, making it synthetically straightforward, whereas the target compound and halogenated analogs require multi-step coupling reactions.
Biological Activity
Ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 318.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties. The presence of the carbamoyl group enhances the ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-tuberculosis Activity : A related study on pyrrole derivatives revealed that certain modifications improved their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) indicated that substituents on the pyrrole ring significantly influence biological activity .
Antimicrobial Efficacy
A comparative analysis of various pyrrole derivatives highlighted the following findings regarding antimicrobial activity:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | < 0.016 | Potent against M. tuberculosis |
| Compound A | < 0.020 | Moderate |
| Compound B | < 0.050 | Low |
The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against M. tuberculosis, making it a candidate for further development as an anti-tuberculosis agent.
Study on Drug Resistance
A significant study investigated the efficacy of this compound against drug-resistant M. tuberculosis strains. The results demonstrated that:
Q & A
Basic: What are the standard synthetic routes for ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via acylation of the pyrrole core. For example, analogous structures (e.g., ethyl 4-acylpyrrole derivatives) are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with activated acyl chlorides under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base. Yields range from 23% to 45% depending on steric and electronic effects of the substituents . Post-synthesis, purification is achieved via column chromatography, and characterization employs ESI-MS for molecular ion confirmation and H NMR in DMSO- to verify substitution patterns (e.g., δ 12.52 ppm for pyrrole NH protons) .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Methodological Answer:
Key techniques include:
- H NMR : Assignments focus on diagnostic peaks like pyrrole NH (δ 12.10–12.52 ppm), ethyl ester protons (δ 4.27 ppm, q), and aromatic protons from the 4-methoxyphenyl group (δ 6.70–7.57 ppm) .
- ESI-MS : Used to confirm molecular weight (e.g., [M+1] peaks at m/z 339–402) .
- X-ray crystallography : For unambiguous structural confirmation, monoclinic systems (e.g., P21/c) are analyzed with hydrogen-bonded dimer motifs observed in related pyrrole carboxylates .
Advanced: How can density functional theory (DFT) optimize reaction conditions or predict electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Reactivity : Local softness/hardness indices predict nucleophilic/electrophilic sites. For example, the carbamoyl group’s carbonyl oxygen is a soft nucleophilic site, guiding functionalization strategies .
- NMR chemical shifts : Regression formulas correlate computed shielding tensors with experimental H/C NMR data in toluene-, reducing spectral assignment ambiguity .
- Kinetic stability : Electron density maps (via Colle-Salvetti functionals) assess charge distribution at the pyrrole NH, explaining tautomeric stability .
Advanced: How to resolve contradictions in spectral data or synthetic yields across studies?
Methodological Answer:
Discrepancies arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize NH protons, shifting H NMR peaks upfield compared to non-polar solvents .
- Reaction kinetics : Lower yields (<30%) occur with sterically hindered acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride). Optimize via slow addition of reagents or microwave-assisted heating .
- Crystallographic disorder : Hydrogen-bonding variations in crystal packing (e.g., dimer vs. monomer forms) alter melting points and solubility, impacting reproducibility .
Advanced: What computational frameworks validate the compound’s nonlinear optical (NLO) or biological activity potential?
Methodological Answer:
- NLO properties : Hyperpolarizability () is calculated via time-dependent DFT (TDDFT) using CAM-B3LYP. The 4-methoxyphenyl group enhances values due to electron-donating effects, suggesting utility in photonic materials .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinases). The carbamoyl group’s hydrogen-bonding capacity is critical for binding affinity predictions .
Basic: What are common pitfalls in synthesizing this compound, and how are they mitigated?
Methodological Answer:
- Pyrrole NH sensitivity : Moisture or acidic conditions promote decomposition. Use anhydrous solvents and inert atmospheres .
- Byproduct formation : Competing acylation at the pyrrole β-position is minimized by pre-activating the carbamoyl chloride and using low temperatures (0–5°C) .
- Purification challenges : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves ester vs. amide byproducts .
Advanced: How to design derivatives for enhanced bioactivity or material properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with trifluoromethyl or cyano groups to modulate lipophilicity (logP) and membrane permeability .
- Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility for pharmacological testing .
- DFT-guided functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the pyrrole 3-position to amplify NLO responses .
Basic: What databases or computational tools are recommended for property prediction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
